molecular formula C18H13BrN6OS B2685432 N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-60-9

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2685432
CAS No.: 868968-60-9
M. Wt: 441.31
InChI Key: WHDBEAKHJCPMLP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromophenyl group, a pyridinyl group, and a triazolopyridazinyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bromophenyl group,
  • A triazolo-pyridazine moiety,
  • A thioacetamide functional group.

The molecular formula of the compound is C17H13BrN4SC_{17}H_{13}BrN_4S, with a molecular weight of approximately 385.3 g/mol .

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. Research indicates that it can inhibit:

  • Carbonic anhydrase ,
  • Cholinesterase enzymes,
    which play crucial roles in various physiological processes .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In comparative studies:

  • It demonstrated moderate activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
  • In vitro tests showed that it was less active than the standard drug rifampicin but still exhibited promising results against Mycobacterium bovis BCG with MIC values of 31.25 μg/mL .

Anticancer Potential

The compound's anticancer properties have been explored in several studies:

  • It showed significant cytotoxic effects on human colon cancer (HCT 116) cell lines with an IC50 value of 4.363 μM, indicating high potency compared to doxorubicin .
  • Molecular docking studies suggest that its mechanism may involve the inhibition of tyrosine kinases, which are critical in cancer cell proliferation .

Study 1: Antitubercular Activity

In a study focusing on the design and synthesis of triazole derivatives, this compound was part of a series that showed promising antitubercular activity. The most active derivatives were subjected to further molecular interaction studies to elucidate their binding affinities to target enzymes .

Study 2: Anticancer Efficacy

Another investigation assessed the compound's efficacy against various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis in cancer cells. The findings support its potential as a lead compound for further development in cancer therapeutics .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitubercularMycobacterium tuberculosis1.35 - 2.18 μM
AntimycobacterialMycobacterium bovis BCG31.25 μg/mL
AnticancerHCT 116 (human colon cancer)4.363 μM

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN6OS/c19-13-3-5-14(6-4-13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-2-1-9-20-10-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDBEAKHJCPMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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